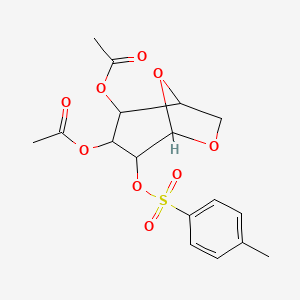

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is a specialized chemical compound used primarily in the field of carbohydrate chemistry. This compound is notable for its role in the synthesis and modification of glycosides, which are essential in various biological and chemical processes. Its structure includes multiple functional groups, making it a versatile intermediate in synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose typically involves the following steps:

Starting Material: The process begins with beta-D-glucopyranose, a common sugar derivative.

Acetylation: The hydroxyl groups at positions 3 and 4 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Anhydro Formation: The 1,6-anhydro bridge is formed through a dehydration reaction, often using acidic conditions.

Sulfonylation: The hydroxyl group at position 2 is then sulfonylated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose undergoes several types of chemical reactions:

Substitution Reactions: The tosyl group can be replaced by various nucleophiles, such as azides, thiols, or amines, leading to a wide range of derivatives.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation and Reduction: Though less common, the compound can undergo oxidation or reduction at specific sites, depending on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC).

Major Products

The major products depend on the specific reactions:

Substitution: Azido or thiol derivatives.

Hydrolysis: Deacetylated glucopyranose derivatives.

Oxidation: Oxidized forms of the sugar derivative.

Aplicaciones Científicas De Investigación

Glycobiology Research

Glycosylation Reactions : This compound acts as an effective glycosyl donor in thioglycosidation reactions. Its reactivity allows for the formation of thioglycosides with high yields and selectivity. For instance, it has been utilized in synthesizing complex oligosaccharides through regioselective modifications of hydroxyl groups, enhancing the efficiency of glycosylation processes .

Case Study : A study demonstrated that 1,6-anhydro derivatives could react at room temperature with thiols in the presence of zinc iodide or trimethylsilyl triflate, resulting in specific thioglycosides . This highlights the compound's utility in synthesizing glycosidic bonds crucial for carbohydrate chemistry.

Antiviral and Antimicrobial Applications

Anti-infection Properties : The compound shows promise in anti-infection research, particularly against various viral pathogens. It has been implicated in studies targeting viruses such as HIV, influenza, and dengue virus. Its ability to modify glycan structures on viral surfaces can potentially inhibit viral entry into host cells .

Case Study : Research exploring the antiviral efficacy of glycosylated compounds demonstrated that derivatives similar to 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose could significantly reduce viral load in infected cell cultures .

Proteomics and Drug Development

Antibody-Drug Conjugates (ADCs) : The compound is utilized in the development of antibody-drug conjugates due to its ability to form stable linkages with antibodies while retaining biological activity. This application is critical for targeted cancer therapies where precise delivery of cytotoxic agents is necessary .

Case Study : In a recent study focused on ADCs, researchers employed this compound to create conjugates that demonstrated enhanced efficacy against cancer cell lines compared to unconjugated drugs .

Enzyme Inhibition Studies

Metabolic Enzyme Modulation : The compound has been shown to interact with various metabolic enzymes, including proteases and kinases. Its structural characteristics allow it to act as an inhibitor or modulator of enzyme activity, which is essential for understanding metabolic pathways and developing therapeutic agents .

Data Table: Summary of Applications

Mecanismo De Acción

The compound exerts its effects primarily through its functional groups:

Tosyl Group:

Acetyl Groups: Protect hydroxyl groups during synthetic transformations, which can be selectively removed when needed.

These functional groups interact with specific molecular targets, such as enzymes involved in glycosylation, altering their activity and leading to the desired chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

1,6-Anhydro-beta-D-glucopyranose: Lacks the acetyl and tosyl groups, making it less versatile in synthetic applications.

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose: Fully acetylated, but lacks the anhydro and tosyl functionalities.

2-O-p-Toluenesulfonyl-beta-D-glucopyranose: Contains the tosyl group but lacks the acetyl protections and anhydro bridge.

Uniqueness

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is unique due to its combination of protective acetyl groups, a reactive tosyl group, and the anhydro bridge. This combination allows for selective reactions and transformations, making it a valuable intermediate in complex synthetic pathways.

Propiedades

IUPAC Name |

[3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMOPIWZWABELF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.